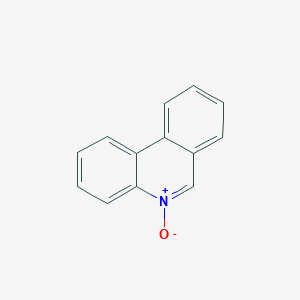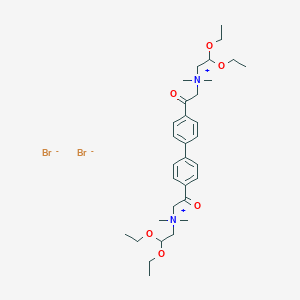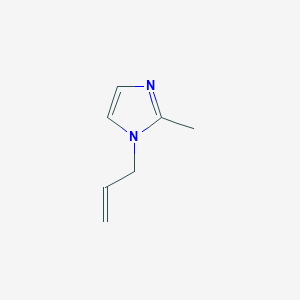
4-Phenylbenzoyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Phenylbenzoyl chloride and related compounds involves various chemical reactions and methodologies. Studies have highlighted the use of multi-component reactions, such as those involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by inexpensive and environmentally friendly catalysts like K2CO3, indicating a preference for green chemistry approaches in modern synthesis routes (Laroum et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Phenylbenzoyl chloride facilitates its reactivity and function as a building block in organic synthesis. Its structure allows for various chemical transformations, making it a versatile intermediate for the synthesis of heterocyclic compounds and dyes, as evidenced by its use in generating diverse heterocyclic compounds (Gomaa & Ali, 2020).
Chemical Reactions and Properties
4-Phenylbenzoyl chloride undergoes numerous chemical reactions, exploiting its acyl chloride functionality for the formation of amides, esters, and other derivatives. The compound's reactivity towards nucleophiles, such as amines and alcohols, enables the synthesis of a broad range of chemical entities with potential biological activities. The synthesis and transformations of related heterocyclic compounds highlight the chemical versatility and reactivity of 4-phenylbenzoyl derivatives (Rossi* et al., 2014).
Applications De Recherche Scientifique
Synthesis of Complex Compounds : 4-Phenylbenzoyl chloride is utilized as a reactant in the synthesis of complex organic compounds. For example, it has been used in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid, a compound with potential applications in organic chemistry and material science (Lu, 2014).
Development of Analytical Methods : This compound plays a role in developing analytical techniques. For instance, it has been used in pre-column derivatization for HPLC-UV analysis, enhancing the detection of various compounds in environmental samples (Higashi, 2017).
Catalysis Research : In catalysis, 4-Phenylbenzoyl chloride has been involved in studies exploring its efficacy in facilitating certain chemical reactions. An example includes its use in iridium-catalyzed annulative coupling reactions, relevant for synthesizing phenanthrene derivatives (Nagata et al., 2014).
Polymer Science : It has applications in polymer science, for instance, in the synthesis of oligomeric and high molecular weight poly(4-hydroxybenzoate). This demonstrates its potential in creating novel polymeric materials with specific properties (Kricheldorf & Schwarz, 1983).
Medicinal Chemistry : In medicinal chemistry, the compound is used for synthesizing derivatives with potential biological activity. This is evident in studies involving the synthesis of specific thiourea derivatives, which might have applications in drug development (Saeed et al., 2010).
Safety And Hazards
4-Phenylbenzoyl chloride is classified as dangerous and hazardous. It can cause severe skin burns and eye damage, and it may be corrosive to metals . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Propriétés
IUPAC Name |
4-phenylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVUWCPKMYXOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065693 | |
| Record name | [1,1'-Biphenyl]-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbenzoyl chloride | |
CAS RN |
14002-51-8 | |
| Record name | [1,1′-Biphenyl]-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QS928042D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the specific role of 4-biphenylcarbonyl chloride in the synthesis of 2′,3′-dideoxycytidine?
A1: In this specific synthesis [], 4-biphenylcarbonyl chloride functions as a protecting group for the hydroxyl groups on the ribose sugar. The reaction of 2-deoxy-D-ribose methyl glycofuranoside with 4-biphenylcarbonyl chloride yields two separable isomers, signifying its attachment to different hydroxyl groups. This protection is crucial for the subsequent deoxygenation step, which selectively targets the desired hydroxyl groups to ultimately form the 2',3'-dideoxyribose moiety required for the final product.
Q2: Why is the formation of two isomers (compounds 3 and 4 in the paper) significant for the synthesis?
A2: The reaction of 4-biphenylcarbonyl chloride with the ribose derivative results in the formation of two isomers, indicating that the reagent can react with different hydroxyl groups on the sugar molecule []. These isomers are separable, allowing for the isolation and further reaction of the desired isomer. This selectivity is important for controlling the stereochemistry of the final product, as only one isomer will ultimately lead to the desired 2′,3′-dideoxycytidine structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


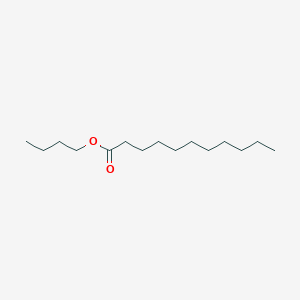
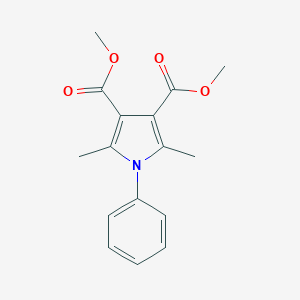


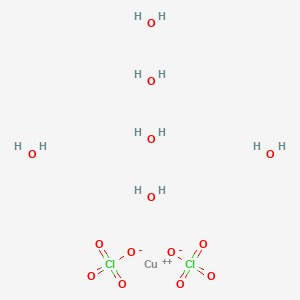


![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)

